molecular formula C8H6N4 B1400276 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 1256795-04-6

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No.: B1400276
CAS No.: 1256795-04-6
M. Wt: 158.16 g/mol
InChI Key: QCDPQXVFZVSJJH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell division . Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in malignant cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can result in the disruption of critical signaling pathways, ultimately affecting cellular functions such as proliferation and survival .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under physiological conditions, maintaining its biological activity over extended periods . In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation into active or inactive metabolites . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity . The compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . This subcellular targeting can enhance the compound’s therapeutic efficacy by ensuring its interaction with relevant biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The resulting intermediate is then subjected to cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrazolopyridine derivatives. Its methyl group at the N1 position and the cyano group at the C3 position contribute to its high affinity for TRKs and its potent anticancer properties .

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-12-8-6(3-2-4-10-8)7(5-9)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDPQXVFZVSJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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